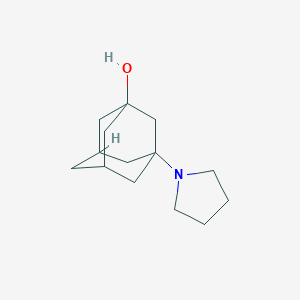![molecular formula C25H29N3O4S2 B14973043 2-{[5-(4-Butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B14973043.png)
2-{[5-(4-Butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(4-Butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrimidinyl sulfanyl group and a butylbenzenesulfonyl moiety, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-Butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide typically involves multiple steps. The process begins with the preparation of the pyrimidinyl sulfanyl intermediate, followed by the introduction of the butylbenzenesulfonyl group. The final step involves the acylation of the intermediate with N-ethyl-N-(3-methylphenyl)acetamide under controlled conditions. Common reagents used in these reactions include sulfur-containing compounds, acyl chlorides, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
2-{[5-(4-Butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
科学的研究の応用
2-{[5-(4-Butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-{[5-(4-Butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully.
類似化合物との比較
Similar Compounds
- 2-{[5-(4-tert-Butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide
- 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide
- 2-{[5-(4-butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-{[5-(4-Butylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide lies in its specific structural features, which confer distinct chemical and biological properties
特性
分子式 |
C25H29N3O4S2 |
|---|---|
分子量 |
499.6 g/mol |
IUPAC名 |
2-[[5-(4-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C25H29N3O4S2/c1-4-6-9-19-11-13-21(14-12-19)34(31,32)22-16-26-25(27-24(22)30)33-17-23(29)28(5-2)20-10-7-8-18(3)15-20/h7-8,10-16H,4-6,9,17H2,1-3H3,(H,26,27,30) |
InChIキー |
PRNJTEFCUOCLOJ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)N(CC)C3=CC=CC(=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B14972965.png)
![4-chloro-N-{3-[1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B14972972.png)

![N1-(2,5-difluorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B14972990.png)
![1-(3-Chlorophenyl)-3-{[(3-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B14973010.png)
![3-(1,3-benzodioxol-5-yl)-5-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole](/img/structure/B14973015.png)
![N-{3-[1-(4-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methylbenzamide](/img/structure/B14973016.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1(2H)-one](/img/structure/B14973018.png)
![2-(3,4-Dimethoxybenzenesulfonyl)-5,7-bis(propan-2-YL)-2H,4H,5H,6H,7H-pyrazolo[3,4-D]pyrimidine-4,6-dione](/img/structure/B14973024.png)
![N1-(2-chlorophenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B14973030.png)
![N-(4-methoxyphenyl)-N-methyl-2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B14973032.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B14973037.png)

![4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)phthalazin-1(2H)-one](/img/structure/B14973050.png)
